

Beyond the Histone Code: Unveiling the Non-Canonical Functions of KMT2A

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lysine methyltransferase 2A (KMT2A), historically known as MLL1, is a critical epigenetic regulator renowned for its canonical function: the methylation of histone H3 at lysine 4 (H3K4), a hallmark of actively transcribed genes. This activity is fundamentally linked to developmental processes, hematopoiesis, and, when dysregulated, to the pathogenesis of aggressive leukemias. However, a growing body of evidence reveals a more complex and multifaceted role for KMT2A, extending beyond its well-established histone methyltransferase activity. This technical guide delves into the non-canonical functions of KMT2A, exploring its methylation-independent activities, its role in methylating non-histone substrates, and its surprising cytoplasmic functions. Understanding these non-canonical roles is paramount for developing novel therapeutic strategies that target the diverse molecular activities of KMT2A in disease.

Introduction

KMT2A is a large, multi-domain protein that acts as the catalytic subunit of the COMPASS (Complex of Proteins Associated with Set1) complex.^[1] Its canonical role in mono-, di-, and tri-methylation of H3K4 is crucial for regulating gene expression.^[2] Chromosomal translocations involving the KMT2A gene are frequent drivers of acute myeloid and lymphoid leukemias.^[3] While the aberrant transcriptional programs initiated by KMT2A fusion proteins are central to leukemogenesis, it is increasingly clear that the functions of both wild-type and rearranged KMT2A are not limited to histone methylation. This guide will explore three key areas of

KMT2A's non-canonical activities: the methylation of non-histone substrates, its emerging role in the DNA damage response, and its cytoplasmic functions, particularly in regulating the actin cytoskeleton.

Methylation of Non-Histone Substrates: The Case of Borealin

Beyond histones, KMT2A has been shown to methylate other proteins, thereby expanding its regulatory reach to fundamental cellular processes. A prime example of this is the methylation of Borealin, a key component of the Chromosomal Passenger Complex (CPC).^[4] The CPC, which also includes Survivin, INCENP, and Aurora B kinase, is essential for accurate chromosome segregation and cytokinesis.^{[5][6]}

KMT2A-Mediated Methylation of Borealin Regulates Mitotic Progression

Recent studies have demonstrated that KMT2A directly methylates Borealin at lysine 143 (K143).^[4] This methylation event is crucial for the proper localization and function of the CPC during mitosis. Inhibition of KMT2A's methyltransferase activity or mutation of Borealin at K143 leads to defects in CPC localization, resulting in chromosome missegregation and genomic instability.^[4]

Quantitative Data Summary: KMT2A-Borealin Interaction

| Parameter | Value | Method | Reference |
|--------------------------------------|--|----------------------------------|-----------|
| Borealin Methylation Stoichiometry | ~25% in mitotic cells | Quantitative Mass Spectrometry | [4] |
| KMT2A-Borealin Binding Affinity (Kd) | ~1.2 μM | Isothermal Titration Calorimetry | [4] |
| Impact on Aurora B Kinase Activity | ~40% reduction upon loss of K143 methylation | In vitro Kinase Assay | [4] |

Experimental Protocols

1.2.1. In Vitro Methyltransferase Assay for Borealin Methylation by KMT2A

This protocol is adapted from Sha et al., Nat Cell Biol.[\[4\]](#)

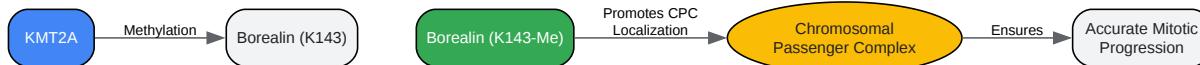
- Reaction Setup: Combine recombinant human KMT2A core complex (containing KMT2A-SET domain, WDR5, RbBP5, ASH2L, and DPY30) with recombinant full-length Borealin in a methyltransferase buffer (50 mM Tris-HCl pH 8.5, 5 mM DTT, 5 mM MgCl₂).
- Initiation: Start the reaction by adding 10 µM S-adenosyl-L-[methyl-³H]-methionine.
- Incubation: Incubate the reaction mixture at 30°C for 1 hour.
- Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
- Analysis: Separate the reaction products by SDS-PAGE, transfer to a PVDF membrane, and detect methylated Borealin by autoradiography. Quantify the signal using a phosphorimager.

1.2.2. Quantitative Mass Spectrometry for In Vivo Borealin Methylation

This protocol is a general guideline based on methodologies described in similar studies.[\[7\]](#)[\[8\]](#)

- Cell Culture and Lysis: Culture cells of interest and synchronize them in mitosis using nocodazole. Lyse the cells in a urea-based buffer and quantify protein concentration.
- Protein Digestion: Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
- Peptide Enrichment: Use an antibody specific for methylated lysine to enrich for methylated peptides via immunoprecipitation.
- LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer.
- Data Analysis: Identify and quantify the abundance of the Borealin peptide containing methylated K143 using specialized proteomics software.

Signaling Pathway



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KMT2A methylates Borealin to ensure proper CPC function.

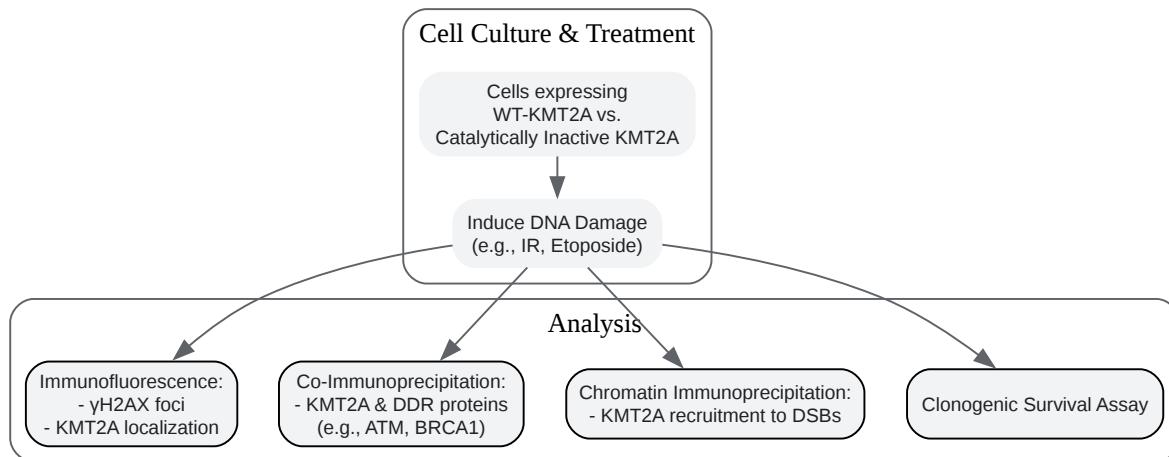
KMT2A and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. The DNA damage response (DDR) is a complex signaling network that detects DNA lesions, arrests the cell cycle, and promotes DNA repair. While the role of the KMT2 family member, KMT2C, in the DDR is emerging, recent evidence suggests a methylation-independent function for KMT2A in this critical process as well.[9]

A Potential Scaffolding Role in DNA Double-Strand Break Repair

Preliminary studies indicate that KMT2A may be recruited to sites of DNA double-strand breaks (DSBs) and facilitate the assembly of repair protein complexes, independent of its H3K4 methyltransferase activity.[10] This suggests a scaffolding function for KMT2A, where it acts as a platform to bring together key DDR factors. This function appears to be particularly relevant in the context of the ATM and ATR signaling pathways, the master regulators of the DDR.[11][12]

Experimental Workflow for Investigating KMT2A in DDR



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Workflow to study KMT2A's role in the DNA damage response.

Experimental Protocols

2.2.1. Co-Immunoprecipitation of KMT2A and DDR Proteins

- Cell Lysis: Lyse cells with and without DNA damage in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: Incubate cell lysates with an antibody against KMT2A or a control IgG overnight at 4°C. Add protein A/G beads and incubate for an additional 2 hours.
- Washing: Wash the beads extensively to remove non-specific binding.
- Elution: Elute the protein complexes from the beads.
- Western Blotting: Analyze the eluates by Western blotting using antibodies against known DDR proteins (e.g., ATM, ATR, BRCA1, 53BP1).

Cytoplasmic Functions of KMT2A: Regulation of the Actin Cytoskeleton

While KMT2A is predominantly a nuclear protein, emerging evidence points to its presence and function in the cytoplasm.[\[13\]](#)[\[14\]](#) A notable cytoplasmic role for KMT2A is in the regulation of the actin cytoskeleton, a dynamic network of filaments crucial for cell shape, motility, and division.[\[15\]](#)[\[16\]](#)

KMT2A Stabilizes Rho GTPases via RhoGDI1 Expression

A recent study has shown that KMT2A regulates the stability and activity of Rho GTPases (RhoA, Rac1, and Cdc42), key orchestrators of the actin cytoskeleton.[\[15\]](#)[\[17\]](#) This regulation is not direct but is mediated through the transcriptional control of Rho GDP dissociation inhibitor 1 (RhoGDI1). KMT2A, through its canonical H3K4 methyltransferase activity at the RHOGDI1 promoter, enhances its expression.[\[15\]](#) Reduced KMT2A levels lead to decreased RhoGDI1, resulting in the degradation of Rho GTPases, a disrupted actin cytoskeleton, and impaired cell migration.[\[16\]](#)

Quantitative Data Summary: KMT2A and Actin Cytoskeleton Regulation

| Parameter | Effect of KMT2A Knockdown | Method | Reference |
|----------------------------------|---------------------------|---------------------|----------------------|
| RhoGDI1 mRNA Levels | ~60% decrease | qRT-PCR | [15] |
| RhoA, Rac1, Cdc42 Protein Levels | ~50-70% decrease | Western Blot | [15] |
| Cell Migration Speed | ~45% reduction | Wound Healing Assay | [15] |

Experimental Protocols

3.2.1. Cell Migration (Wound Healing) Assay

This protocol is adapted from Chinchole et al., J Cell Sci.[\[15\]](#)

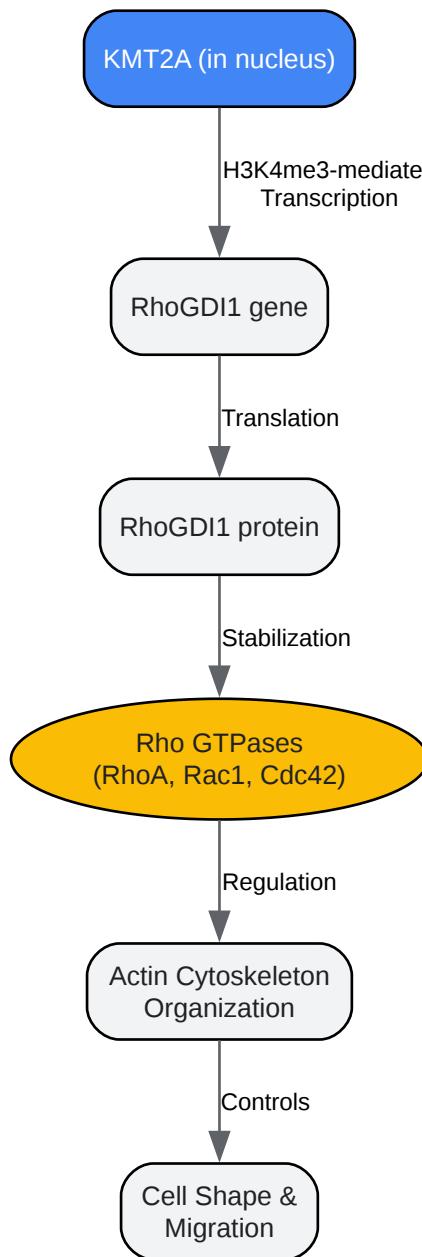
- Cell Seeding: Seed cells (e.g., U2OS) in a 6-well plate and grow to confluence.

- "Wound" Creation: Create a scratch in the cell monolayer using a sterile pipette tip.
- Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4 hours) for up to 24 hours using a phase-contrast microscope.
- Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration into the wounded area.

3.2.2. Phalloidin Staining for F-actin Visualization

- Cell Culture and Fixation: Grow cells on coverslips, then fix with 4% paraformaldehyde.
- Permeabilization: Permeabilize the cells with 0.1% Triton X-100.
- Staining: Incubate the cells with fluorescently labeled phalloidin (which binds to F-actin) and a nuclear counterstain (e.g., DAPI).
- Imaging: Mount the coverslips on slides and visualize the actin cytoskeleton using a fluorescence microscope.

Signaling Pathway

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KMT2A regulates the actin cytoskeleton via RhoGDI1.

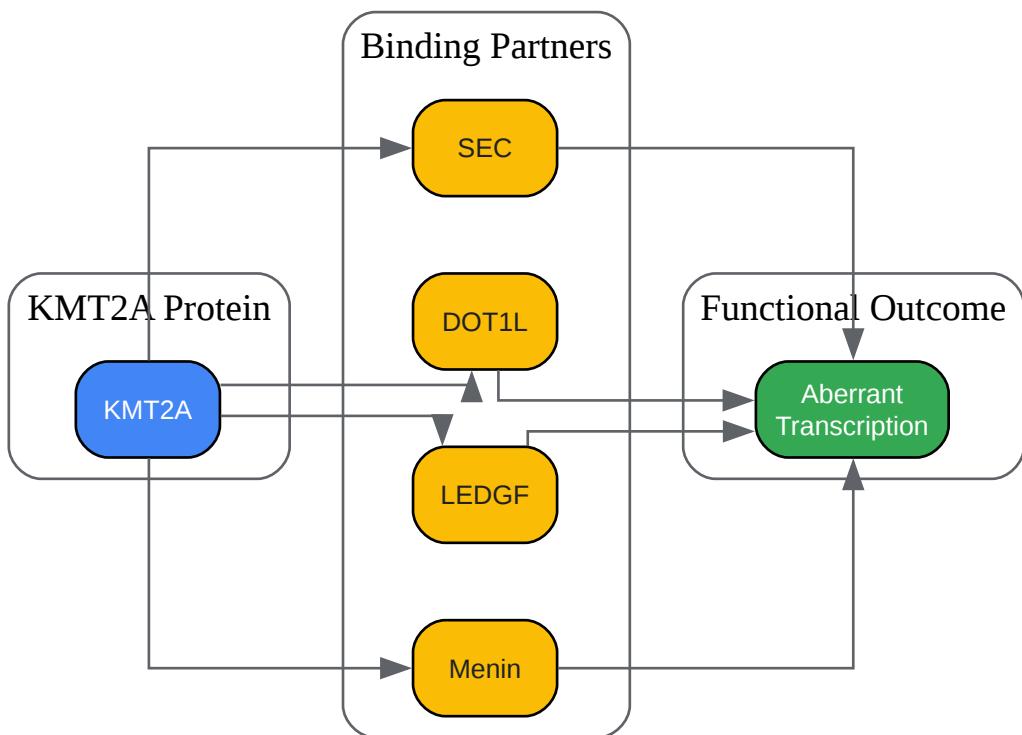
Non-Catalytic Scaffolding Functions of KMT2A

Beyond its enzymatic activity, KMT2A can function as a scaffold, bringing together various protein complexes to regulate transcription. This is particularly evident in the context of KMT2A-rearranged leukemias, where the N-terminal portion of KMT2A, devoid of the catalytic SET domain, is fused to a partner protein.^[3] These fusion proteins retain the ability to bind to

chromatin at KMT2A target genes and recruit other epigenetic modifiers, such as the histone H3K79 methyltransferase DOT1L and the super elongation complex (SEC), leading to aberrant gene expression and leukemogenesis.[3]

The scaffolding function of wild-type KMT2A is also being increasingly recognized.[18] For instance, the catalytic domain of KMT2A is not essential for maintaining hematopoietic stem and progenitor cells, suggesting that the protein's scaffolding role is critical in this context.[18]

Logical Relationship of KMT2A Scaffolding



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KMT2A acts as a scaffold for transcriptional regulation.

Conclusion and Future Directions

The non-canonical functions of KMT2A are expanding our understanding of this critical protein beyond its role as a histone methyltransferase. The methylation of non-histone substrates like Borealin highlights its involvement in fundamental processes such as cell division. Its emerging roles in the DNA damage response and the regulation of the actin cytoskeleton underscore its

multifaceted nature. Furthermore, the recognition of its non-catalytic scaffolding function provides new insights into its mechanism of action in both normal and pathological contexts.

For drug development professionals, these non-canonical functions present novel therapeutic opportunities. Targeting the protein-protein interactions that mediate KMT2A's scaffolding function or its interactions with non-histone substrates could provide alternative strategies to the development of catalytic inhibitors. Further research is needed to fully elucidate the extent of KMT2A's non-canonical activities, including a comprehensive identification of its non-histone substrates and cytoplasmic interaction partners. A deeper understanding of these functions will be instrumental in designing more effective and specific therapies for KMT2A-driven diseases.

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